Disuccinimidyl Suberate (DSS): A Technical Guide to Covalent Cross-Linking for Protein Interaction Analysis
Disuccinimidyl Suberate (DSS): A Technical Guide to Covalent Cross-Linking for Protein Interaction Analysis
This guide provides an in-depth exploration of Disuccinimidyl suberate (DSS), a cornerstone reagent in the field of structural biology and proteomics. We will delve into the chemical principles governing its function, provide validated protocols for its application, and discuss its strategic implementation in elucidating protein-protein interactions. This document is intended for researchers, scientists, and drug development professionals who seek to leverage chemical cross-linking to capture and analyze protein complexes.
Foundational Principles of Disuccinimidyl Suberate
Disuccinimidyl suberate (DSS) is a homobifunctional N-hydroxysuccinimide (NHS) ester cross-linker.[1][2] This chemical classification defines its core attributes:
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Homobifunctional: DSS possesses two identical reactive groups, enabling the linkage of similar functional groups on interacting molecules.[1]
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NHS Ester: The N-hydroxysuccinimide esters are highly reactive towards primary amines (-NH2), which are predominantly found on the side chains of lysine (K) residues and the N-terminus of polypeptides.[3] This reaction forms a stable, covalent amide bond.[2]
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Spacer Arm: The two NHS ester groups are separated by a suberate molecule, which acts as an 8-carbon spacer arm with a length of 11.4 angstroms.[4] This spacer arm defines the maximum distance between two cross-linked residues.[5]
A key characteristic of DSS is its hydrophobicity, rendering it insoluble in aqueous solutions but permeable to cell membranes.[1][6] This property makes DSS an invaluable tool for cross-linking intracellular proteins in vivo.[1][2] For applications requiring a water-soluble cross-linker, such as targeting cell-surface proteins, its sulfonated analog, Bis(sulfosuccinimidyl) suberate (BS3), is the preferred reagent.[2][5]
Chemical and Physical Properties of DSS
| Property | Value | Source |
| Alternative Names | Disuccinimidyl suberate; Suberic acid bis(N-hydroxysuccinimide ester) | [4] |
| CAS Number | 68528-80-3 | [4][7] |
| Molecular Formula | C16H20N2O8 | [1][4] |
| Molecular Weight | 368.34 g/mol | [1][4] |
| Spacer Arm Length | 11.4 Å | [4] |
| Reactivity | Primary amines (-NH2) | [1][3] |
| Solubility | Soluble in organic solvents (DMSO, DMF); Insoluble in water | [1][3] |
| Membrane Permeability | Permeable | [1][6] |
Mechanism of Action: Covalent Bond Formation
The utility of DSS lies in its ability to covalently "capture" protein-protein interactions. The reaction proceeds through the nucleophilic attack of a primary amine on one of the NHS esters, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide. The second NHS ester can then react with a primary amine on a nearby protein, effectively creating a covalent bridge between the two interacting partners.[8] This process is most efficient in a pH range of 7-9.[1]
Caption: Mechanism of DSS-mediated protein cross-linking.
Primary Applications in Research
The ability of DSS to covalently stabilize protein interactions makes it a powerful tool for several research applications:
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Mapping Protein-Protein Interactions: DSS is extensively used to identify both stable and transient protein-protein interactions within a cell or in a purified system.[1][9] By "freezing" these interactions, researchers can then employ techniques like immunoprecipitation and mass spectrometry to identify the interacting partners.[1]
-
Structural Elucidation of Protein Complexes: The distance constraints provided by the 11.4 Å spacer arm of DSS can be used to model the three-dimensional structure of protein complexes.[10] By identifying which lysine residues are cross-linked, researchers can infer their spatial proximity, providing valuable data for computational modeling.
-
Probing Protein Conformation: Intramolecular cross-linking with DSS can provide insights into the folding and conformation of a single protein.[1] Changes in cross-linking patterns can indicate conformational changes induced by ligand binding or other stimuli.
-
Immobilization of Proteins: DSS can be used to immobilize proteins onto amine-coated surfaces for various applications, including biosensors and affinity chromatography.[3]
Experimental Workflow and Protocols
A successful DSS cross-linking experiment requires careful optimization of several parameters. Below is a general workflow and a detailed protocol for a typical in vitro cross-linking experiment.
Caption: General workflow for a DSS cross-linking experiment.
Detailed Protocol for In Vitro Protein Cross-linking with DSS
Materials:
-
Purified protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, or borate buffer at pH 7-9).[11]
-
Disuccinimidyl suberate (DSS) powder.[4]
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[11]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).[11]
-
Reaction tubes.
Procedure:
-
Sample Preparation:
-
Ensure your protein sample is in an amine-free buffer, as primary amines in the buffer (like Tris) will compete with the protein for reaction with DSS.[12]
-
If necessary, perform a buffer exchange using dialysis or a desalting column.
-
The protein concentration should be optimized for your specific experiment. For protein concentrations >5 mg/mL, a 10-fold molar excess of DSS is a good starting point. For concentrations <5 mg/mL, a 20- to 50-fold molar excess may be required.[11]
-
-
DSS Stock Solution Preparation:
-
Allow the vial of DSS to equilibrate to room temperature before opening to prevent moisture condensation, as DSS is moisture-sensitive.[4]
-
Immediately before use, prepare a fresh stock solution of DSS in anhydrous DMSO or DMF.[11] For example, dissolving 2 mg of DSS in 216 µL of DMSO yields a 25 mM solution. Do not store the DSS solution.[12]
-
-
Cross-linking Reaction:
-
Add the calculated volume of the DSS stock solution to your protein sample.
-
Mix gently and incubate at room temperature for 30-60 minutes, or on ice for 2 hours.[11] The optimal incubation time and temperature should be determined empirically.
-
-
Quenching the Reaction:
-
Analysis:
-
The cross-linked products can now be analyzed by various methods.
-
SDS-PAGE: To visualize the cross-linked products, run the sample on an SDS-PAGE gel. Cross-linked proteins will appear as higher molecular weight bands.[12]
-
Mass Spectrometry: For identification of cross-linked peptides and mapping of interaction sites, the sample can be subjected to in-gel or in-solution digestion followed by LC-MS/MS analysis.[5][10]
-
Considerations and Best Practices
-
Buffer Composition: The presence of primary amines in the reaction buffer is a critical factor. Always use amine-free buffers for the cross-linking reaction.[12]
-
DSS Concentration: The concentration of DSS should be carefully optimized. Too little DSS will result in inefficient cross-linking, while too much can lead to protein precipitation and the formation of heavily cross-linked species that are difficult to analyze.[5][12]
-
Reaction Time and Temperature: These parameters influence the extent of cross-linking and should be optimized for each specific system.
-
Controls: It is essential to include proper controls in your experiment, such as a no-cross-linker control, to distinguish between specific cross-linked products and non-specific aggregates.
-
Data Analysis: The analysis of mass spectrometry data from cross-linking experiments can be complex. Specialized software is often required to identify cross-linked peptides from the MS/MS spectra.[14]
Conclusion
Disuccinimidyl suberate is a versatile and powerful tool for the study of protein-protein interactions and protein structure. Its membrane permeability allows for the investigation of intracellular processes, while its defined spacer arm provides valuable structural information. By understanding the chemical principles behind its function and carefully optimizing experimental conditions, researchers can effectively utilize DSS to gain critical insights into the complex molecular machinery of the cell.
References
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MtoZ Biolabs. What Are the Specific Steps for DSS Protein Crosslinking?. MtoZ Biolabs. Available at: [Link].
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Unknown. DSS Crosslinking.docx. Available at: [Link].
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Analysis of Secondary Structure in Proteins by Chemical Cross-Linking Coupled to Mass Spectrometry - PMC. NIH. Available at: [Link].
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ProteoChem. DSS Crosslinking Protocol. ResearchGate. Available at: [Link].
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Creative Biolabs. DSS. Available at: [Link].
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Probing Native Protein Structures by Chemical Cross-linking, Mass Spectrometry, and Bioinformatics - PMC. NIH. Available at: [Link].
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Wikipedia. Disuccinimidyl suberate. Available at: [Link].
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CF Plus Chemicals. Di-(N-succinimidyl) suberate (DSS). Available at: [Link].
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Austin Publishing Group. Profiling Protein-Protein Interactions and Protein Structures Using Chemical Cross-linking and Mass Spectrometry. Available at: [Link].
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NIH. Large Scale Chemical Cross-linking Mass Spectrometry Perspectives - PMC. Available at: [Link].
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ResearchGate. Reaction scheme showing the structure of DSS along with some of the possible products of the reaction of DSS with a protein. Available at: [Link].
-
PubMed Central. Characterization of protein unfolding by fast cross-linking mass spectrometry using di-ortho-phthalaldehyde cross-linkers - PMC. Available at: [Link].
-
Semantic Scholar. Characterization of protein unfolding by fast cross-linking mass spectrometry using di-ortho-phthalaldehyde cross-linkers. Available at: [Link].
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